2-(Fmoc-amino)-6-heptenoic acid
Overview
Description
Synthesis Analysis
The synthesis of Fmoc-amino acids typically involves the use of a coupling agent for the activation of the incoming amino acid C-terminal, followed by the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Molecular Structure Analysis
The molecular structure of Fmoc-amino acids is characterized by the presence of the Fmoc group, which is a large aromatic group. This group plays a crucial role in the self-assembly of these compounds into higher ordered structures through hydrogen bonding and π–π interactions .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-amino acids typically include the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .
Physical And Chemical Properties Analysis
Fmoc-amino acids have the ability to form hydrogels through self-assembly. The formation of these hydrogels is determined by the primary structures of the amino acids and the secondary structure arrangement .
Scientific Research Applications
Chemical Synthesis and Peptide Modification 2-(Fmoc-amino)-6-heptenoic acid is commonly used in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology. SPPS-related impurities, such as deletion and insertion of amino acids, can be associated with the use of Fmoc (9-fluorenylmethyloxycarbonyl) protective group chemistry. The Fmoc group is used to protect the amino group during peptide chain assembly, and its removal can sometimes lead to racemization or the formation of undesired by-products. Efficient deprotection and coupling strategies are essential to minimize these impurities and optimize peptide synthesis (D'Hondt et al., 2014).
Peptide Drug Development In the development of peptide drugs, the stability, solubility, and biological activity of peptides are crucial factors. The incorporation of 2-(Fmoc-amino)-6-heptenoic acid into peptide sequences can influence the physicochemical properties of the peptides, potentially enhancing their drug-like characteristics. Peptides serve as therapeutic agents for a variety of conditions, and their modification through Fmoc chemistry can aid in optimizing their therapeutic potential and bioavailability (Thompson & Scholz, 2021).
Advancements in Peptide-Based Therapeutics The application of 2-(Fmoc-amino)-6-heptenoic acid in peptide science extends to the creation of novel peptide-based therapeutics. Research in this area focuses on enhancing the delivery, stability, and efficacy of peptide drugs. By modifying peptides with Fmoc-protected amino acids, researchers aim to develop new treatments that can more effectively target specific diseases while minimizing side effects. This approach is part of a broader effort to leverage the specificity and potency of peptides in pharmaceutical development (Gallagher et al., 2014).
Peptide-Membrane Interactions The study of peptide-membrane interactions is another area where 2-(Fmoc-amino)-6-heptenoic acid plays a role. Modifications of peptides using Fmoc chemistry can alter their interaction with cellular membranes, affecting their mechanism of action, cellular uptake, and overall bioactivity. This research has implications for the design of peptide-based drugs that need to cross cellular membranes to reach their target sites within the cell (Schreier et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSIYGFZZWFAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fmoc-amino)-6-heptenoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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